3-bromo-N-[(2-hydroxyphenyl)carbamothioyl]benzamide
Overview
Description
3-bromo-N-[(2-hydroxyphenyl)carbamothioyl]benzamide is an organic compound with the molecular formula C14H11BrN2O2S This compound is characterized by the presence of a bromine atom, a hydroxyphenyl group, and a carbamothioyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[(2-hydroxyphenyl)carbamothioyl]benzamide typically involves the reaction of 3-bromobenzoyl chloride with 2-aminothiophenol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[(2-hydroxyphenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The hydroxyphenyl group can be oxidized to a quinone or reduced to a dihydroxy compound.
Condensation Reactions: The carbamothioyl group can participate in condensation reactions with aldehydes or ketones.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Derivatives with different substituents replacing the bromine atom.
Oxidation: Quinone derivatives.
Reduction: Dihydroxy derivatives.
Scientific Research Applications
3-bromo-N-[(2-hydroxyphenyl)carbamothioyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-bromo-N-[(2-hydroxyphenyl)carbamothioyl]benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The hydroxyphenyl group may participate in hydrogen bonding, while the carbamothioyl group could form covalent bonds with nucleophilic sites on proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-[(2-hydroxyphenyl)carbamothioyl]benzamide
- 3-bromo-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide
Uniqueness
3-bromo-N-[(2-hydroxyphenyl)carbamothioyl]benzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for further research.
Properties
IUPAC Name |
3-bromo-N-[(2-hydroxyphenyl)carbamothioyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2S/c15-10-5-3-4-9(8-10)13(19)17-14(20)16-11-6-1-2-7-12(11)18/h1-8,18H,(H2,16,17,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUKUUNTCZNUKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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